2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
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Overview
Description
2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group and a dioxoisoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of ortho-hydroxybenzamides with phthalic anhydride under acidic conditions. The reaction is usually carried out in a solvent such as acetic acid, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The dioxoisoindoline moiety can be reduced to form a dihydro derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 2-(2-oxo-phenyl)-1,3-dioxoisoindoline-5-carboxylic acid, while reduction can produce 2-(2-hydroxyphenyl)-1,3-dihydroisoindoline-5-carboxylic acid .
Scientific Research Applications
2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the dioxoisoindoline moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyphenylacetic acid: Shares the hydroxyphenyl group but lacks the dioxoisoindoline moiety.
Indole derivatives: Contain a similar aromatic structure but differ in the functional groups attached.
Uniqueness
2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is unique due to its combination of the hydroxyphenyl group and the dioxoisoindoline moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds cannot .
Properties
IUPAC Name |
2-(2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c17-12-4-2-1-3-11(12)16-13(18)9-6-5-8(15(20)21)7-10(9)14(16)19/h1-7,17H,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCUVUONCCLSGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353608 |
Source
|
Record name | 2-(2-Hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312746-96-6 |
Source
|
Record name | 2-(2-Hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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